molecular formula C30H46O3 B11202303 (5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanane-3,28-dione

(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanane-3,28-dione

Cat. No.: B11202303
M. Wt: 454.7 g/mol
InChI Key: NJVHLJAPSJFFSB-MFEMRDSTSA-N
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Description

(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picene-10,15-dione is a complex organic compound characterized by its unique structural features, including multiple chiral centers and an epoxymethano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic methods may include:

    Cyclization reactions: to form the core structure.

    Epoxidation reactions: to introduce the epoxymethano bridge.

    Hydrogenation and reduction reactions: to achieve the desired saturation levels.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalytic processes: to improve reaction efficiency.

    Continuous flow reactors: to enhance scalability.

    Purification techniques: such as chromatography and crystallization to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Compounds like (6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picene-10,15-dione can undergo various chemical reactions, including:

    Oxidation reactions: to introduce or modify functional groups.

    Reduction reactions: to alter the degree of saturation.

    Substitution reactions: to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing agents: such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reducing agents: like lithium aluminum hydride (LiAlH4) for reduction.

    Catalysts: such as palladium on carbon (Pd/C) for hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as intermediates in the synthesis of other complex organic compounds.

    Study of reaction mechanisms: Provides insights into stereoselective and regioselective reactions.

Biology

    Biological activity:

Medicine

    Pharmaceuticals: May serve as a lead compound for the development of new therapeutic agents.

Industry

    Materials science:

Mechanism of Action

The mechanism of action for compounds like (6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picene-10,15-dione often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Share a similar polycyclic structure.

    Terpenoids: Have similar chiral centers and functional groups.

    Polycyclic aromatic hydrocarbons (PAHs): Similar core structures but differ in saturation and functionalization.

Uniqueness

The uniqueness of (6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picene-10,15-dione lies in its specific configuration, functional groups, and potential biological activity, which distinguish it from other similar compounds.

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(4R,5R,13R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosane-10,23-dione

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30-17-15-28(6)18(22(30)23(25)33-24(30)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h18-20,22-23H,8-17H2,1-7H3/t18?,19?,20?,22?,23?,27-,28+,29+,30?/m0/s1

InChI Key

NJVHLJAPSJFFSB-MFEMRDSTSA-N

Isomeric SMILES

C[C@@]12CCC34CCC(C(C3C1CCC5[C@]2(CCC6[C@@]5(CCC(=O)C6(C)C)C)C)OC4=O)(C)C

Canonical SMILES

CC1(CCC23CCC4(C(C2C1OC3=O)CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C

Origin of Product

United States

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